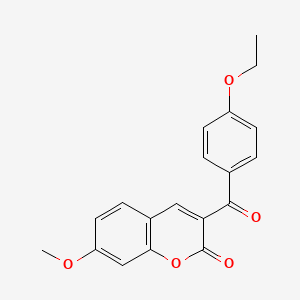

3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

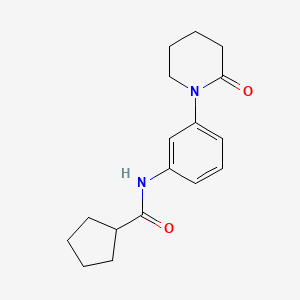

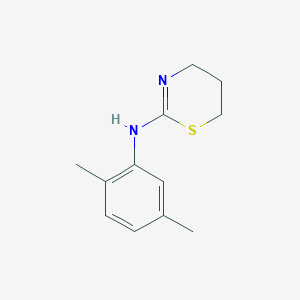

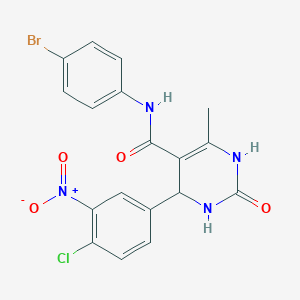

The compound “3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one” is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The ethoxybenzoyl group suggests the presence of an ester functional group, which typically imparts characteristic chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “3-(4-Ethoxybenzoyl)acrylic acid” are typically synthesized through condensation reactions .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The chromen-2-one core indicates a fused two-ring system, with the ethoxybenzoyl and methoxy groups likely attached at the 3 and 7 positions, respectively .Chemical Reactions Analysis

The compound may undergo typical organic reactions associated with esters and aromatic compounds. For instance, the ester group could undergo hydrolysis, while the aromatic ring could participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester group could make it polar and potentially capable of participating in hydrogen bonding .Applications De Recherche Scientifique

Synthesis Protocols and Core Structure Importance 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one belongs to the class of compounds known as 6H-benzo[c]chromen-6-ones, which are recognized for their core structural role in secondary metabolites of considerable pharmacological importance. Due to the limited quantities produced by natural sources, synthetic protocols for these compounds have been developed and reviewed extensively. These protocols include Suzuki coupling reactions for biaryl synthesis followed by lactonization, reactions with 3-formylcoumarin, radical-mediated cyclization of arylbenzoates, and metal or base-catalyzed cyclization processes. Efficient and simple procedures notably involve the reactions of Michael acceptor (chromenones and chalcones) with dicarbonyl compounds, highlighting the significance of 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one in synthetic organic chemistry and its potential in pharmacological applications (Mazimba, 2016).

Anticancer Drug Development and Tumor Specificity Research into anticancer drugs has identified compounds within the category of 3-styrylchromones and 3-styryl-2H-chromenes, closely related to 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one, demonstrating high tumor specificity with minimal toxicity to normal keratinocytes. These compounds, through apoptotic mechanisms potentially down-regulating the glycerophospholipid pathway, have been highlighted for their promising profiles in developing anticancer therapies with reduced keratinocyte toxicity. This suggests that derivatives of 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one could be of interest in the search for novel anticancer agents with enhanced selectivity and reduced side effects (Sugita et al., 2017).

Environmental Persistence and Ecotoxicity The environmental presence and ecotoxicity of organic compounds, including parabens and UV filters, underscore the importance of understanding the environmental fate and impact of compounds like 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one. Research on parabens, as structurally related compounds, has shown their ubiquity in water systems and sediments, revealing the need for studies on the biodegradability, persistence, and potential ecotoxic effects of similar compounds. This body of work indicates the necessity for comprehensive environmental assessments of synthetic compounds, including their interactions with aquatic ecosystems and potential bioaccumulation (Haman et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-ethoxybenzoyl)-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-3-23-14-7-4-12(5-8-14)18(20)16-10-13-6-9-15(22-2)11-17(13)24-19(16)21/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLXIQZPAZJKDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

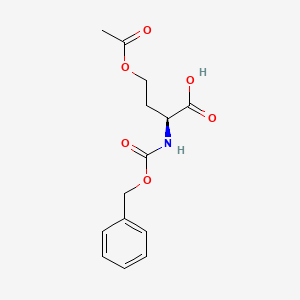

![Ethyl 4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2447863.png)

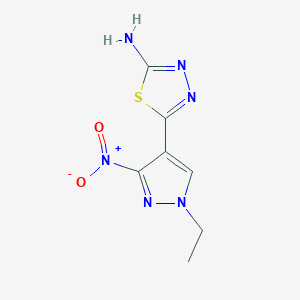

![N-(2-chlorobenzyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2447871.png)

![N-(4-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447882.png)